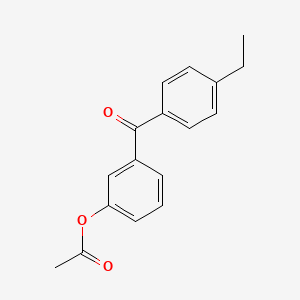

3-Acetoxy-4'-ethylbenzophenone

Description

3-Acetoxy-4'-ethylbenzophenone is a benzophenone derivative characterized by an acetoxy group at the 3-position and an ethyl substituent at the 4'-position of the aromatic ring. Benzophenones are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their stability, UV-absorbing properties, and versatility as intermediates.

Propriétés

IUPAC Name |

[3-(4-ethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-13-7-9-14(10-8-13)17(19)15-5-4-6-16(11-15)20-12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYRQWZTFMKMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641647 | |

| Record name | 3-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-88-4 | |

| Record name | 3-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4’-ethylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-ethylbenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-ethylbenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetoxy-4’-ethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy group.

Major Products Formed

Oxidation: Formation of 4’-ethylbenzophenone carboxylic acid.

Reduction: Formation of 4’-ethylbenzophenone alcohol.

Substitution: Formation of 4’-ethylbenzophenone derivatives with various functional groups.

Applications De Recherche Scientifique

3-Acetoxy-4’-ethylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mécanisme D'action

The mechanism of action of 3-Acetoxy-4’-ethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The benzophenone core can interact with proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Alkyl-Substituted Benzophenone Analogs

The alkyl chain length at the 4'-position significantly influences physical and chemical properties. Key analogs include:

Key Trends :

- Molecular Weight : Increases with longer alkyl chains (methyl → ethyl → butyl), affecting solubility and melting points.

- Applications : Methyl and butyl analogs are used in photochemical research; ethyl derivatives may share similar roles but lack explicit documentation.

Acetoxy-Substituted Non-Benzophenone Compounds

Acetoxy groups in other scaffolds exhibit distinct properties:

Key Differences :

- Structural Complexity: Benzophenones offer planar aromatic systems, whereas steroid derivatives (e.g., ) have rigid, multi-ring structures.

- Biological Activity : The steroid-linked acetoxy compound shows enzyme inhibitory activity, suggesting that acetoxy placement on complex scaffolds enhances target specificity.

Physicochemical Properties

- Solubility : Longer alkyl chains (e.g., butyl) increase lipophilicity, reducing water solubility but enhancing compatibility with organic solvents.

- Stability: Benzophenones are generally stable under standard conditions, though electron-donating groups (e.g., ethyl) may alter reactivity in photochemical reactions.

Activité Biologique

3-Acetoxy-4'-ethylbenzophenone (CAS No. 890099-88-4) is a synthetic compound classified within the benzophenone family, characterized by an acetoxy group at the 3-position and an ethyl group at the 4'-position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

The molecular weight of this compound is approximately 268.31 g/mol . The compound's structure is significant for its reactivity and biological interactions, particularly due to the functional groups present.

| Property | Value |

|---|---|

| Molecular Weight | 268.31 g/mol |

| CAS Number | 890099-88-4 |

| Chemical Structure | C₁₈H₁₈O₃ |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The acetoxy group can undergo hydrolysis, releasing acetic acid, which may influence metabolic pathways. Additionally, the benzophenone core can bind to proteins and enzymes, potentially modulating their activities.

Potential Mechanisms:

- Enzyme Modulation : Interaction with enzymes could alter their catalytic activity.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant for oxidative stress-related conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may function as an antioxidant, potentially protecting cells from oxidative damage.

- Antimicrobial Activity : Investigations into related benzophenones have revealed antimicrobial properties, suggesting that this compound may also possess similar effects.

- Cytotoxicity Studies : In vitro studies are necessary to evaluate the cytotoxic effects on various cancer cell lines, which could provide insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological implications of benzophenones and their derivatives:

- A study published in Phytochemistry highlighted that certain benzophenones exhibit significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This suggests a potential anti-inflammatory role for compounds like this compound .

- Another research article focused on low-molecular-weight synthetic antioxidants indicated that similar compounds can enhance glutathione levels in liver cells, thereby improving detoxification processes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Acetoxybenzophenone | Lacks ethyl group at the 4'-position | Limited antioxidant activity |

| 4'-Ethylbenzophenone | Lacks acetoxy group at the 3-position | Moderate antimicrobial effects |

| 3-Acetoxy-4'-methylbenzophenone | Contains a methyl group instead of ethyl | Varies in enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.